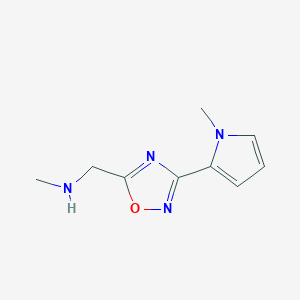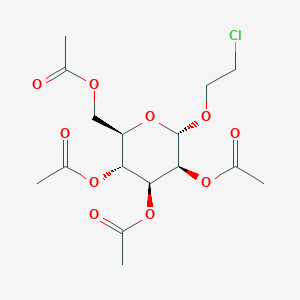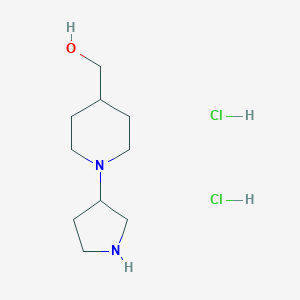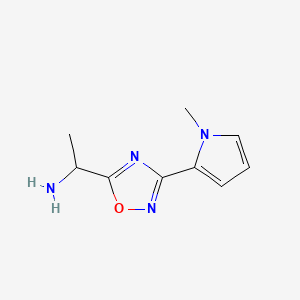![molecular formula C6H8Cl2N4 B1434527 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride CAS No. 1427195-29-6](/img/structure/B1434527.png)
1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
Overview
Description
1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is a chemical compound with the CAS Number: 1427195-29-6 . It has a molecular weight of 207.06 and its IUPAC name is 1H-pyrazolo [3,4-c]pyridin-5-amine dihydrochloride . The compound appears as a yellow solid .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . The study used scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives .Molecular Structure Analysis
The InChI code for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is 1S/C6H6N4.2ClH/c7-6-1-4-2-9-10-5(4)3-8-6;;/h1-3H,(H2,7,8)(H,9,10);2*1H . This indicates the presence of a pyrazolo[3,4-c]pyridin-5-ylamine core structure with two attached chloride ions.Physical And Chemical Properties Analysis
1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is a yellow solid . It has a molecular weight of 207.06 .Scientific Research Applications
Structural Development and Agonistic Activity
A significant area of research involving derivatives similar to 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride focuses on the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives. These derivatives have been identified as selective agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). Structurally related compounds were developed to examine the structure-activity relationships (SAR), revealing that certain features, such as the steric bulkiness of the substituent on the 1H-pyrazolo-[3,4-b]pyridine ring and the position of the distal hydrophobic tail, are critical for hPPARα agonistic activity. This suggests a potential avenue for therapeutic applications in treating conditions related to PPARα activity, such as dyslipidemias and inflammation (Miyachi et al., 2019).
Anti-inflammatory and Analgesic Properties
Another research focus is on the anti-inflammatory and analgesic properties of derivatives related to 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. For instance, novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Some compounds in this class have shown significant anti-inflammatory activity, comparable to that of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects. This indicates the potential of these compounds as safer alternatives to traditional NSAIDs (El-Tombary, 2013).
Pharmacokinetic and Pharmacodynamic Modeling
Research has also explored the pharmacokinetic-pharmacodynamic relationships of compounds structurally similar to 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. For instance, studies on an orally available cMet kinase inhibitor demonstrated the importance of understanding the relationship between plasma concentrations of the drug, its effect on biomarker (cMet phosphorylation) response, and the overall antitumor efficacy. Such studies provide valuable insights into the dosing regimens and efficacy predictions for clinical development, offering a pathway for the translation of these compounds into therapeutic agents (Yamazaki et al., 2008).
Mechanism of Action
Although the specific mechanism of action for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is not mentioned in the search results, a related study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors provides some insights . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Future Directions
properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-6-1-4-2-9-10-5(4)3-8-6;;/h1-3H,(H2,7,8)(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSOTCHLVJHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



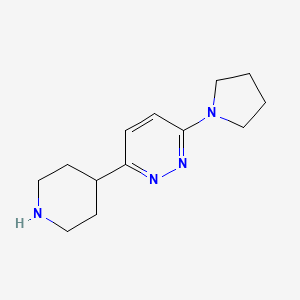


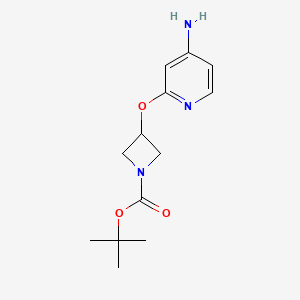


![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)
